6‑Methyl Substitution Lowers Calculated LogP by ~0.2 vs. the Des‑Methyl Parent
The 6-methyl analog exhibits an XLogP3 value of 2.7 [1]. In contrast, the des‑methyl parent compound (tert‑butyl 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepine‑4‑carboxylate, CAS 195983‑63‑2) has a reported LogP of 2.93 . The methyl group therefore reduces computed lipophilicity by 0.23 log units, a shift that can be decisive when optimizing for CNS drug-likeness or reducing hERG binding.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Des‑methyl analog: LogP = 2.93 |
| Quantified Difference | Δ = −0.23 |
| Conditions | Target: PubChem XLogP3 algorithm (2021 release); Comparator: chem960.com database. |
Why This Matters
A 0.23 log unit decrease in LogP can improve aqueous solubility and reduce phospholipidosis risk, making the 6‑methyl intermediate the preferred entry point for medicinal chemists optimizing CNS or peripheral drug candidates.
- [1] PubChem (2025). Computed XLogP3 value for CID 73994779. Available at: https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=73994779 (accessed 2026-04-28). View Source
